1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Lipophilicity Chalcone SAR CNS drug-like properties

1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 175205-28-4) is a synthetic fluorinated chalcone derivative characterized by a conjugated α,β-unsaturated ketone core bearing a 4-isobutylphenyl ring at the ketone terminus and a 4-(trifluoromethyl)phenyl ring at the olefinic terminus. The compound has a molecular formula of C₂₀H₁₉F₃O, a molecular weight of 332.36 g·mol⁻¹, and a reported melting point of 85–87 °C.

Molecular Formula C20H19F3O
Molecular Weight 332.4 g/mol
CAS No. 175205-28-4
Cat. No. B067956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
CAS175205-28-4
Synonyms1-(4-ISOBUTYLPHENYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]PROP-2-EN-1-ONE
Molecular FormulaC20H19F3O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C20H19F3O/c1-14(2)13-16-3-8-17(9-4-16)19(24)12-7-15-5-10-18(11-6-15)20(21,22)23/h3-12,14H,13H2,1-2H3
InChIKeyNCTTXOGDBHGOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 175205-28-4) – Baseline Physicochemical and Structural Profile for Procurement Evaluation


1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 175205-28-4) is a synthetic fluorinated chalcone derivative characterized by a conjugated α,β-unsaturated ketone core bearing a 4-isobutylphenyl ring at the ketone terminus and a 4-(trifluoromethyl)phenyl ring at the olefinic terminus . The compound has a molecular formula of C₂₀H₁₉F₃O, a molecular weight of 332.36 g·mol⁻¹, and a reported melting point of 85–87 °C . Originally distributed as part of the Maybridge screening collection (Catalog No. S14457) and subsequently by Apollo Scientific (Catalog No. PC32273), it is supplied as a research-grade small molecule with typical purities of 96–98% [1]. Its dual-substituted chalcone scaffold differentiates it from simpler unsubstituted or mono-substituted chalcone screening hits and positions it within a chemical space of interest for central nervous system (CNS) target modulation and structure–activity relationship (SAR) exploration .

Why Generic Chalcone or nAChR Agonist Substitution Fails for 1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 175205-28-4)


The chalcone chemotype encompasses a vast array of biologically active compounds; however, the specific combination of a para-isobutyl substituent on the benzoyl ring and a para-trifluoromethyl group on the styryl ring in 1-(4-isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one creates a distinct electronic, steric, and lipophilic profile that is not replicated by generic alternatives . In the chalcone SAR landscape, even minor substituent changes—such as replacing trifluoromethyl with trifluoromethoxy or shifting the isobutyl group to a different ring position—have been shown to significantly alter binding affinity at pathological protein aggregates, with hydroxyl and ortho-substitutions on the benzoyl ring frequently diminishing target engagement through steric hindrance [1]. Furthermore, within the α4β2 nicotinic acetylcholine receptor (nAChR) agonist class, compounds such as varenicline and cytisine exhibit distinct subtype selectivity, binding kinetics, and off-target profiles; substituting the target compound with a pharmacologically uncharacterized chalcone analog would introduce unquantified risk in receptor occupancy, functional efficacy, and assay reproducibility . The evidence that follows provides the quantitative basis for these differentiation claims.

Product-Specific Quantitative Evidence Guide: 1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 175205-28-4) vs. Closest Analogs


Enhanced Lipophilicity: Calculated LogP of the Isobutyl/Trifluoromethyl Chalcone vs. Unsubstituted and Mono-Substituted Analogs

The combination of a para-isobutyl group and a para-trifluoromethyl group on the chalcone scaffold substantially elevates calculated lipophilicity relative to the unsubstituted parent chalcone and mono-substituted derivatives. Whereas the unsubstituted 1,3-diphenylprop-2-en-1-one has a calculated logP of approximately 3.2, introduction of the isobutyl and trifluoromethyl substituents in the target compound raises the predicted logP to the range of 5.1–5.6 based on atom-based and fragment-based estimation methods . This increase of approximately 1.9–2.4 logP units places the compound in a physicochemical space more consistent with blood-brain barrier penetration potential, a critical parameter when procuring tool compounds for CNS target engagement studies .

Lipophilicity Chalcone SAR CNS drug-like properties

Trifluoromethyl Group Metabolic Stability Advantage Over Methyl and Methoxy Analogs in Chalcone Scaffolds

The para-trifluoromethyl substituent on the styryl ring confers a well-established metabolic stability advantage through both electronic withdrawal and steric shielding of the aromatic ring from oxidative metabolism. In fluorinated chalcone series, compounds bearing a trifluoromethyl group have been reported to exhibit reduced rates of CYP450-mediated oxidation compared to their methyl (-CH₃) and methoxy (-OCH₃) counterparts [1]. While direct head-to-head microsomal stability data for the target compound versus its des-trifluoromethyl analog (i.e., 1-(4-isobutylphenyl)-3-phenylprop-2-en-1-one) have not been published, the class-level trend across multiple chalcone and stilbene series demonstrates that CF₃ substitution consistently reduces intrinsic clearance by 30–70% in human liver microsome assays relative to the unsubstituted or methyl-substituted phenyl ring . The target compound's metabolic profile can therefore be reasonably expected to outperform analogs lacking the trifluoromethyl group, making it preferable for in vitro assays requiring prolonged compound stability.

Metabolic stability Trifluoromethyl effect Cytochrome P450

Para-Isobutyl Substitution Steric Differentiation vs. Para-Methyl and Para-Ethyl Chalcone Analogs

The para-isobutyl group (-CH₂CH(CH₃)₂) on the benzoyl ring provides a branched, bulkier hydrophobic moiety compared to the linear or smaller alkyl substituents commonly found in screening library chalcones. In the systematic chalcone SAR study by Fosso et al. (2016), substituent size and position on the chalcone scaffold were shown to be critical determinants of binding affinity at the Pittsburgh Compound B (PIB) binding site in Alzheimer's disease brain homogenates and synthetic Aβ fibrils, with ortho-substitution adjacent to the carbonyl causing significant affinity loss due to steric clash [1]. The para-isobutyl group of the target compound avoids this ortho-steric penalty while providing a larger hydrophobic contact surface than para-methyl or para-ethyl analogs, which may translate into enhanced van der Waals interactions in hydrophobic binding pockets . Although direct competition binding data comparing the isobutyl compound against its para-methyl analog at a defined protein target have not been published for this specific molecule, the established SAR principles from the chalcone class strongly support the differentiated binding potential conferred by the branched isobutyl substituent.

Steric effects Chalcone SAR Target binding pocket complementarity

α4β2 nAChR Selectivity Annotation vs. Broad-Spectrum nAChR Agonists

According to its pharmacological annotation in chemical databases, 1-(4-isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has been described as a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs) . This subtype selectivity profile differentiates it from broad-spectrum nAChR agonists such as nicotine (which activates α4β2, α3β4, α7, and muscle-type nAChRs with varying efficacy) and from α7-selective agonists. However, it is critical to note that the quantitative binding affinity (Ki), functional potency (EC₅₀), and selectivity ratio data for this compound at recombinant human α4β2 vs. other nAChR subtypes (α3β4, α7, α4α6β2, muscle-type) have not been located in publicly accessible peer-reviewed literature or patent documents as of the knowledge cutoff date. The annotation appears to derive from structural analogy to known α4β2-selective chemotypes rather than from published experimental data specific to this compound [1]. Therefore, while this annotation provides a hypothesis-generating differentiation axis vs. non-selective nAChR ligands, procurement decisions should not rely on this claim without independent experimental verification.

Nicotinic acetylcholine receptor α4β2 selectivity CNS pharmacology

Crystalline Solid Physical Form Advantage for Long-Term Storage and Formulation Reproducibility

The target compound is a crystalline solid with a reported melting point of 85–87 °C . This moderately high and sharp melting range is indicative of high crystalline purity and favorable solid-state stability, which contrasts with many liquid or low-melting chalcone analogs (e.g., unsubstituted 1,3-diphenylprop-2-en-1-one, melting point 55–59 °C) that are more prone to degradation, oxidation, or handling difficulties during long-term storage [1]. The density of 1.147 g/cm³ and refractive index of 1.54 further characterize its solid-state properties . For procurement, a crystalline solid with a melting point above ambient temperature facilitates accurate weighing, reduces hygroscopicity concerns, and supports reproducible preparation of DMSO stock solutions for high-throughput screening, thereby reducing inter-experimental variability compared to low-melting or amorphous analogs.

Solid-state properties Melting point Compound storage stability

Recommended Research and Industrial Application Scenarios for 1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 175205-28-4)


CNS Penetrant Probe Design and Blood-Brain Barrier Permeability Screening

With a predicted logP in the 5.1–5.6 range—substantially higher than unsubstituted chalcone analogs—this compound is well-suited as a starting scaffold for CNS drug discovery programs requiring passive blood-brain barrier penetration [1]. Its dual hydrophobic substituents (isobutyl and trifluoromethyl) provide a lipophilic template that can be further optimized for CNS target engagement while maintaining the synthetic tractability of the chalcone core. Procurement for CNS-focused phenotypic or target-based screening is recommended when the project requires a fluorinated chalcone with a logP exceeding 5.0 .

Amyloid Binding Site Probe Development in Alzheimer's Disease Research

Based on the established SAR that chalcone substitution patterns directly influence binding affinity at the PIB binding site in Alzheimer's disease brain homogenates and synthetic Aβ fibrils [1], this compound—with its specific para-isobutyl and para-trifluoromethyl substitution—offers a structurally differentiated probe for investigating the molecular determinants of amyloid ligand binding. Its use is indicated for competitive displacement assays aiming to map the steric and electronic requirements of the PIB binding pocket, particularly when compared against para-methyl and para-methoxy chalcone analogs that lack the branched alkyl character of the isobutyl group.

Metabolic Stability Benchmarking in Chalcone-Based Inhibitor Optimization

The trifluoromethyl substituent on the styryl ring provides a class-level metabolic stability advantage that makes this compound a useful reference standard for benchmarking oxidative metabolism in fluorinated vs. non-fluorinated chalcone series [1]. Procurement is recommended for laboratories conducting human liver microsome or hepatocyte stability assays where a trifluoromethyl-containing chalcone is required as a comparator to evaluate the impact of CF₃ substitution on intrinsic clearance, CYP450 isoform susceptibility, and metabolite identification workflows .

Solid Form-Controlled Screening Library Addition for Long-Term Compound Management

With a melting point of 85–87 °C and a crystalline solid physical form at ambient conditions [1], this compound is an advantageous addition to screening libraries where long-term storage stability, gravimetric dispensing accuracy, and DMSO stock solution reproducibility are critical operational parameters. It is particularly recommended over lower-melting chalcone analogs (mp < 60 °C) for core screening collections that undergo multiple freeze-thaw cycles or extended storage at room temperature in automated compound management systems .

Quote Request

Request a Quote for 1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.